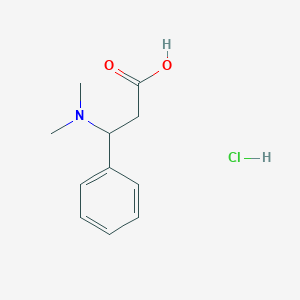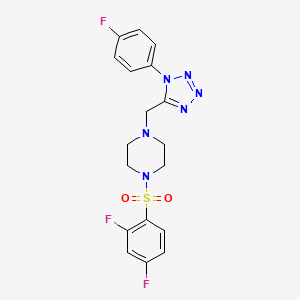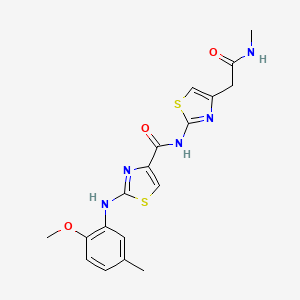![molecular formula C16H9Br2N B2865228 6,8-dibromo-11H-indeno[1,2-b]quinoline CAS No. 865658-79-3](/img/structure/B2865228.png)
6,8-dibromo-11H-indeno[1,2-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “6,8-dibromo-11H-indeno[1,2-b]quinoline” is characterized by the presence of an indeno[1,2-b]quinoline core structure, with bromine atoms at the 6 and 8 positions . This structure is likely to influence its physical and chemical properties, as well as its potential biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of “6,8-dibromo-11H-indeno[1,2-b]quinoline” are not extensively documented in the available literature. The compound has a molecular weight of 375.06 . Further experimental studies would be required to fully characterize its physical and chemical properties.Scientific Research Applications
JNK Inhibition for Anti-inflammatory Drug Development
The compound has been evaluated for its potential as a c-Jun N-terminal kinase (JNK) inhibitor . JNKs are critical in the regulation of various physiological and pathological processes. Specific derivatives of 11H-indeno[1,2-b]quinoline have shown sub-micromolar JNK binding affinity and selectivity for JNK1/JNK3 over JNK2. This suggests that these compounds could serve as small-molecule modulators for JNK, providing a pathway for the development of new anti-inflammatory drugs.
Antituberculosis Activity
Indenoquinoline derivatives have been discovered as potent dual agents with both antituberculosis and anti-inflammatory properties . One of the derivatives exhibited significant activity against the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to that of isoniazid, a well-known antituberculosis drug. This highlights the potential of 6,8-dibromo-11H-indeno[1,2-b]quinoline derivatives in treating tuberculosis.
Synthetic Chemistry and Medicinal Applications
The synthesis of 11H-indeno[1,2-b]quinoline derivatives has been explored for their potential medicinal applications . These compounds have been synthesized with good yields, indicating a viable pathway for large-scale production, which is essential for any pharmaceutical application.
Molecular Modeling for Drug Design
Molecular modeling studies have been conducted on 11H-indeno[1,2-b]quinoline derivatives to understand their binding interactions at the JNK catalytic site . This information is crucial for the rational design of drugs targeting JNK pathways, which are implicated in various diseases.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis has been utilized to determine important structural features of indenoquinoline derivatives that predict their antituberculosis activity . This approach helps in the optimization of the compounds for enhanced activity and reduced toxicity.
Neutrophil Activation and Superoxide Anion Generation
Research has indicated that certain indenoquinoline derivatives can affect neutrophil activation and superoxide anion generation . This is significant for understanding the compound’s role in the immune response and its potential therapeutic applications in conditions involving neutrophil dysregulation.
Chemical Isomerization Studies
Studies on the isomerization of similar compounds have provided insights into the behavior of 11H-indeno[1,2-b]quinoline derivatives . Understanding the interconversion of isomers is important for the development of stable and effective pharmaceuticals.
Lead Compound for Anti-inflammatory Therapeutics
The research on 11H-indeno[1,2-b]quinoline derivatives as JNK inhibitors positions them as potential lead compounds for the development of new anti-inflammatory therapeutics . Their ability to inhibit key pathways involved in inflammation makes them promising candidates for further drug development.
properties
IUPAC Name |
6,8-dibromo-11H-indeno[1,2-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2N/c17-12-7-11-6-10-5-9-3-1-2-4-13(9)15(10)19-16(11)14(18)8-12/h1-4,6-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYXXSUHHCOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C31)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromo-11H-indeno[1,2-b]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)
![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)
![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)
![4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865158.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)
![3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2865162.png)

![Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865165.png)
![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)
![2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid](/img/structure/B2865168.png)